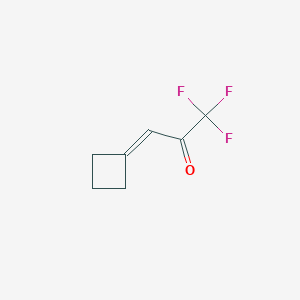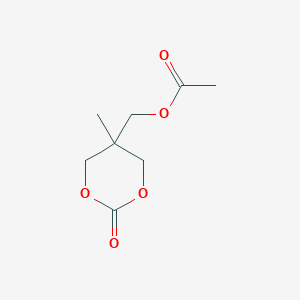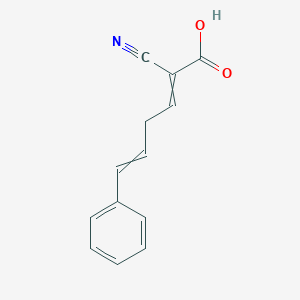
2-Cyano-6-phenylhexa-2,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-phenylhexa-2,5-dienoic acid is an organic compound with a unique structure characterized by a cyano group and a phenyl group attached to a hexa-2,5-dienoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-phenylhexa-2,5-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Heck coupling reaction, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . The reaction proceeds in the presence of a palladium catalyst and a base, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-6-phenylhexa-2,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-6-phenylhexa-2,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-phenylhexa-2,5-dienoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as C-C hydrolase BphD, which catalyzes the hydrolysis of the compound to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid . The catalytic mechanism involves a general base-catalyzed attack of water, leading to the formation of a gem-diol intermediate.
Comparación Con Compuestos Similares
2-Cyano-6-phenylhexa-2,5-dienoic acid can be compared with similar compounds such as:
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but with a hydroxyl group instead of a cyano group.
2-Cyano-5-oxopentanoic acid: Similar structure but with a shorter carbon chain.
2-Cyano-3-(naphthalen-2-yl)acrylic acid: Similar structure but with a naphthalene ring instead of a phenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
144285-24-5 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-cyano-6-phenylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C13H11NO2/c14-10-12(13(15)16)9-5-4-8-11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H,15,16) |
Clave InChI |
QSQBELSUHZLLQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



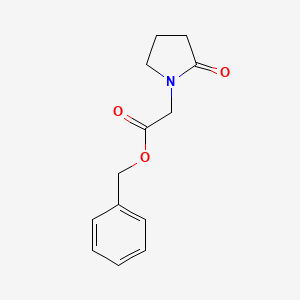

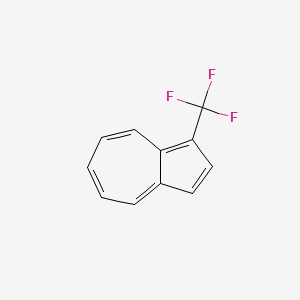


![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
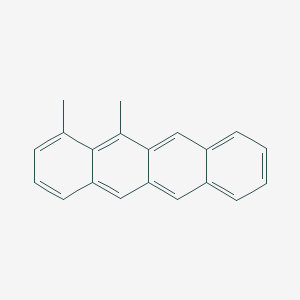

![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)

![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
